Synthesis and characterization of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Synthesis and characterization of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole motif is a well-regarded bioisostere for amide and ester functionalities, often employed to enhance metabolic stability and modulate physicochemical properties of drug candidates.[1][2] This document outlines a robust and efficient two-step synthetic pathway, beginning with the preparation of the key intermediate, 2-methoxybenzamidoxime, followed by its condensation and cyclization with glutaric anhydride. We provide detailed, step-by-step experimental protocols, a thorough discussion of the underlying chemical principles, and a complete guide to the analytical techniques required for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Role of 1,2,4-Oxadiazoles
A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered substantial attention in pharmaceutical research. Its value lies in its role as a bioisosteric replacement for esters and amides, functional groups that are often susceptible to enzymatic hydrolysis in vivo. By replacing these labile groups with the more stable oxadiazole ring, medicinal chemists can significantly improve the pharmacokinetic profile of a drug candidate, enhancing its metabolic stability and oral bioavailability.[2][3] Furthermore, the rigid geometry of the oxadiazole ring can serve as a valuable scaffold for orienting substituents in three-dimensional space to achieve optimal interactions with biological targets.[4]
Profile of the Target Compound: 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
The target molecule (Figure 1) incorporates three key structural features:
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The 2-Methoxyphenyl Group: This substituent at the 3-position of the oxadiazole ring provides specific steric and electronic properties that can influence target binding.
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The 1,2,4-Oxadiazole Core: This central heterocyclic ring acts as the stable, bioisosteric linker.
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The Butanoic Acid Chain: The carboxylic acid terminus at the 5-position provides a crucial anchor point for interacting with biological targets, often through hydrogen bonding or salt-bridge formation. The four-carbon chain offers conformational flexibility.
Compounds with similar structural motifs have been investigated as potent agonists for receptors such as the sphingosine-1-phosphate receptor 1 (S1P₁), which is implicated in autoimmune diseases.[5] This highlights the potential of this molecular architecture in developing novel therapeutics.
Figure 1: Structure of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid Molecular Formula: C₁₃H₁₄N₂O₄ Molecular Weight: 262.27 g/mol [6] CAS Number: 883546-54-1[6]
Synthetic Strategy and Retrosynthesis
The most reliable and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid or its derivative, such as an acid anhydride or acyl chloride.[7][8] This convergent approach is efficient and allows for modular assembly of the final product.
The retrosynthetic analysis (Figure 2) for the target compound logically disconnects the 1,2,4-oxadiazole ring. This [4+1] fragmentation approach identifies two primary starting materials: 2-methoxybenzamidoxime (providing four of the five ring atoms) and glutaric anhydride (providing the final carbon atom and the attached butanoic acid side chain).
Caption: Retrosynthetic analysis of the target compound.
Experimental Procedures and Workflow
The overall synthetic workflow is depicted in Figure 3. It is a two-stage process involving the synthesis of the amidoxime intermediate followed by the final coupling and cyclization reaction.
Caption: Overall synthetic workflow diagram.
Stage 1: Synthesis of 2-Methoxybenzamidoxime
Rationale: The conversion of a nitrile to an amidoxime is a standard transformation. It proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. A base is required to generate the free hydroxylamine from its hydrochloride salt.
Protocol:
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To a stirred solution of hydroxylamine hydrochloride (1.2 equivalents) in ethanol, add sodium methoxide (1.2 equivalents) and stir at room temperature for 30 minutes.
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Add 2-methoxybenzonitrile (1.0 equivalent) to the reaction mixture.
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Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct.
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Evaporate the solvent from the filtrate under reduced pressure.
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To the residue, add water and extract the product with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-methoxybenzamidoxime, which can often be used in the next step without further purification. If necessary, purify by recrystallization from an appropriate solvent system like ethanol/water.
Stage 2: Synthesis of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Rationale: This reaction is a one-pot, two-step process. First, the nucleophilic amidoxime attacks the electrophilic carbonyl of glutaric anhydride, leading to a ring-opening acylation to form an O-acylamidoxime intermediate. Second, upon heating, this intermediate undergoes intramolecular cyclodehydration, eliminating a molecule of water to form the stable 1,2,4-oxadiazole ring.[8][9] Using a high-boiling solvent like toluene or xylene facilitates the thermal dehydration.
Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzamidoxime (1.0 equivalent) and glutaric anhydride (1.05 equivalents) in toluene.
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Heat the mixture to reflux (approximately 110 °C) and maintain for 6-10 hours. The removal of water can be facilitated using a Dean-Stark apparatus.
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Monitor the reaction by TLC until the starting materials are consumed.
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Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
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If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under vacuum and induce crystallization by adding a non-polar solvent like hexanes.
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Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate/hexanes or ethanol, to afford the pure 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid as a solid.
Characterization and Data
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following table summarizes the expected analytical data.
| Parameter | Technique | Expected Result |
| Appearance | Visual Inspection | White to off-white solid |
| Molecular Formula | - | C₁₃H₁₄N₂O₄ |
| Molecular Weight | Mass Spectrometry | Expected [M+H]⁺: 263.10 |
| ¹H NMR (400 MHz, CDCl₃) | NMR Spectroscopy | δ ~7.9-8.0 (dd, 1H, Ar-H), ~7.4-7.5 (m, 1H, Ar-H), ~7.0-7.1 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.1 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂), ~2.2 (quintet, 2H, CH₂) ppm. The carboxylic acid proton (COOH) will appear as a broad singlet at ~10-12 ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | NMR Spectroscopy | δ ~178-180 (C=O, acid), ~175-177 (C5-oxadiazole), ~165-167 (C3-oxadiazole), ~157 (Ar-C-O), ~110-135 (Ar-C), ~55 (OCH₃), ~33 (CH₂), ~26 (CH₂), ~20 (CH₂) ppm. |
| FT-IR (KBr) | IR Spectroscopy | ~2900-3200 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1710 cm⁻¹ (strong, C=O stretch), ~1610 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O-C stretch) |
| Purity | HPLC / TLC | ≥95% |
Mechanistic Insight
The formation of the 1,2,4-oxadiazole ring is a cornerstone of this synthesis. Understanding the mechanism provides insight into the reaction conditions and potential side products.
Caption: Mechanism of 1,2,4-oxadiazole formation.
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O-Acylation: The reaction initiates with the nucleophilic nitrogen of the amidoxime attacking one of the carbonyl carbons of glutaric anhydride. This results in the opening of the anhydride ring to form a linear O-acylamidoxime intermediate. This step is typically fast and occurs at lower temperatures.
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Cyclodehydration: With the application of heat, the nitrogen atom of the oxime's hydroxyl group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the thermodynamically stable, aromatic 1,2,4-oxadiazole ring. The removal of water drives the reaction to completion.
Conclusion
This guide has detailed a reliable and efficient synthetic route for 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. The strategy leverages the classic and robust reaction between an amidoxime and an acid anhydride to construct the core heterocyclic scaffold. The provided step-by-step protocols for synthesis and the comprehensive guide for analytical characterization serve as a complete resource for researchers. The successful synthesis and verification of this compound provide a valuable molecular entity for further investigation in medicinal chemistry and drug development programs.
References
-
Pipik, B., Ho, G. J., Williams, J. M., & Conlon, D. A. (2006). A Preferred Synthesis of 1,2,4‐Oxadiazoles. Synthetic Communications, 34(10), 1863-1870. Available at: [Link]
-
Anderson, K. W., et al. (2006). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 8(14), 2901–2904. Available at: [Link]
-
Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. TARGETS in Heterocyclic Systems, 24, 377-414. Available at: [Link]
-
Gogoi, J., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4965. Available at: [Link]
-
Myznikov, L. V., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 548–557. Available at: [Link]
-
Bora, R. O., Dar, B., Pradhan, V., & Farooqui, M. (2014).[7][9][10]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369. Available at: [Link]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(12), 3929–3948. Available at: [Link]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Conti, P., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Medicinal Research Reviews. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-HYDROXY-BENZAMIDE OXIME. Available at: [Link]
-
Yoo, H., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–6018. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
![Chemical structure of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](https://i.imgur.com/8aZ3d6C.png)
